Ruboxistaurin mesylate

准备方法

LY 333531 甲磺酸盐的合成涉及多个步骤。一种常见的合成路线从用氢氧化钾在回流乙醇中水解大环化合物开始,得到酸酐。然后用六甲基二硅氮烷和甲醇在二甲基甲酰胺中于 80°C 处理该酸酐,得到中间体化合物。用盐酸在二氯甲烷或乙醇中对该中间体进行脱三苯甲基保护,得到醇,然后用甲磺酸酐和吡啶在四氢呋喃中处理该醇,生成甲磺酸酯。 最后,通过使该甲磺酸酯与二甲胺在四氢呋喃或二甲基甲酰胺中反应,得到所需的产物 .

化学反应分析

LY 333531 甲磺酸盐会经历各种化学反应,包括:

氧化: 这种反应通常涉及使用氧化剂,例如高锰酸钾或三氧化铬。

还原: 常见的还原剂包括氢化锂铝和硼氢化钠。

取代: 这种反应可以在各种条件下发生,通常涉及亲核试剂,例如卤化物或胺。从这些反应中形成的主要产物取决于所用试剂和条件的具体情况.

科学研究应用

Diabetic Retinopathy

RBX has been extensively studied for its effects on DR. Clinical trials have shown mixed results regarding its efficacy in preventing the progression of DR:

- Efficacy Trials : In a study involving patients with moderately severe to very severe nonproliferative DR, RBX did not significantly affect the overall progression compared to placebo. However, at higher doses (32 mg), it delayed moderate visual loss (MVL) and sustained moderate visual loss (SMVL) compared to placebo groups .

- Long-term Outcomes : The PKC-Diabetic Macular Edema study evaluated RBX over 30 months and found that while it did not significantly reduce the primary endpoint of sight-threatening DME, it showed potential benefits in delaying progression when analyzed under specific conditions .

Diabetic Macular Edema

The compound has also been evaluated specifically for DME:

- Safety and Efficacy : In a multicenter trial with 686 patients, RBX was administered at varying doses (4 mg, 16 mg, and 32 mg daily). Although the primary outcome did not show significant improvement, secondary analyses indicated a potential reduction in progression to sight-threatening stages at the highest dose .

- Adverse Events : The treatment was generally well tolerated, with minor adverse events reported that were not significantly different from placebo groups .

Diabetic Peripheral Neuropathy

Research into RBX's efficacy in diabetic peripheral neuropathy (DPN) suggests it may slow or reverse neuropathy progression:

- Systematic Review Findings : A systematic review indicated that while some studies showed positive effects on symptoms and functional disability in DPN patients, the evidence remains inconclusive for firm conclusions due to variability in study designs and outcomes .

Safety Profile

Ruboxistaurin has been generally well tolerated across various studies. Common treatment-emergent adverse events included abdominal pain and gastrointestinal issues; however, serious adverse events were not statistically different from placebo controls .

Summary of Clinical Trials

| Study Focus | Population Size | Dosage | Duration | Primary Outcome | Key Findings |

|---|---|---|---|---|---|

| Diabetic Retinopathy | 938 | 8 mg - 32 mg/day | 36-46 months | Progression of DR | Delayed MVL at 32 mg; no significant overall effect |

| Diabetic Macular Edema | 686 | 4 mg - 32 mg/day | 30 months | Progression to sight-threatening DME | Potential reduction at higher doses; not statistically significant |

| Diabetic Peripheral Neuropathy | Various | Varies | >6 months | Change in neurological symptoms | Mixed results; insufficient evidence for conclusion |

作用机制

LY 333531 甲磺酸盐通过选择性抑制蛋白激酶 C β 发挥作用。这种抑制是通过 ATP 依赖性竞争性结合酶的活性位点实现的。通过阻断蛋白激酶 C β 活性,LY 333531 甲磺酸盐调节各种细胞过程,包括葡萄糖诱导的单核细胞粘附和内皮细胞生长。 该化合物已被证明通过使背根神经节神经元中环鸟苷一磷酸水平正常化来改善糖尿病性高痛 .

相似化合物的比较

LY 333531 甲磺酸盐在蛋白激酶 C β 抑制剂中是独一无二的,因为它具有高选择性和口服生物利用度。类似的化合物包括:

双吲哚马来酰亚胺 I: 另一种蛋白激酶 C 抑制剂,具有更广泛的特异性。

Gö 6976: 蛋白激酶 C α 和 β 的选择性抑制剂。

恩扎斯他汀: 蛋白激酶 C β 和其他亚型的抑制剂,在癌症治疗中具有潜在的应用。与这些化合物相比,LY 333531 甲磺酸盐提供了一种更具针对性的方法来抑制蛋白激酶 C β,使其成为研究和治疗环境中的一种有价值的工具

生物活性

Ruboxistaurin mesylate, an orally bioavailable and selective inhibitor of protein kinase C (PKC) beta, has garnered significant attention for its potential therapeutic applications, particularly in diabetic complications such as diabetic retinopathy and diabetic peripheral neuropathy. This article delves into the biological activity of this compound, summarizing key research findings, clinical trials, and case studies.

Ruboxistaurin exerts its effects primarily through the inhibition of PKC beta, an enzyme implicated in various pathological processes associated with diabetes. By binding to the active site of PKC beta, Ruboxistaurin interferes with adenosine triphosphate (ATP) binding and subsequently inhibits the phosphorylation of substrates that contribute to vascular complications in diabetes . This inhibition is crucial in mitigating the microvascular damage seen in conditions like diabetic retinopathy and neuropathy.

Pharmacokinetics

- Metabolism : Ruboxistaurin is metabolized by the cytochrome P450 enzyme CYP3A4 to its main metabolite, N-desmethyl Ruboxistaurin. The half-life of both Ruboxistaurin and its metabolite is approximately 24 hours, allowing for once-daily dosing .

- Excretion : The primary route of excretion for Ruboxistaurin is fecal, with renal elimination being a minor pathway. Consequently, renal impairment does not significantly affect its use .

Diabetic Retinopathy

Ruboxistaurin has been evaluated in several clinical trials for its efficacy in treating diabetic retinopathy (DR). A notable study involved a multicenter, double-masked, randomized controlled trial with 686 patients over 30 months. Although the primary outcome—progression to sight-threatening diabetic macular edema (DME)—was not statistically significant (P = .14), secondary analyses suggested that daily administration of 32 mg of Ruboxistaurin may reduce progression compared to placebo (P = .054) .

Furthermore, a Phase III trial demonstrated that while Ruboxistaurin did not significantly alter the overall progression of DR compared to placebo, it was associated with a delayed occurrence of moderate visual loss (MVL) (log rank P = 0.038) .

Diabetic Peripheral Neuropathy

In the context of diabetic peripheral neuropathy (DPN), Ruboxistaurin has shown promise in improving sensory symptoms and vibration detection thresholds in patients with mild DPN. A multinational Phase II study reported that although it did not meet its primary endpoint for quantitative sensory testing improvement, it effectively reduced sensory symptoms .

Case Studies and Research Findings

- Safety Profile : In a double-masked study involving patients with diabetes, Ruboxistaurin was well tolerated at doses up to 16 mg twice daily for 28 days. The only significant treatment-emergent adverse event was abdominal pain, more common in placebo groups (P = 0.049) .

- Retinal Blood Flow : In diabetic animal models, Ruboxistaurin has been shown to ameliorate retinal blood flow abnormalities and prevent neovascularization induced by diabetes . These findings underscore its potential utility in managing retinal complications.

Summary Table of Clinical Trials

| Study | Population | Dosage | Duration | Primary Outcome | Results |

|---|---|---|---|---|---|

| Study 1 | Patients with DME | 32 mg/day | 30 months | Progression to sight-threatening DME | No significant delay (P = .14), but reduced progression noted (P = .054) |

| Study 2 | Patients with mild DPN | 8-16 mg/day | 6 months | Improvement in QST | Did not meet primary endpoint but reduced sensory symptoms |

| Study 3 | Diabetic patients | Up to 32 mg/day | 28 days | Safety and tolerability | Well tolerated; no serious adverse events |

属性

IUPAC Name |

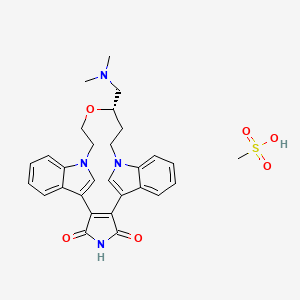

(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O3.CH4O3S/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;1-5(2,3)4/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H3,(H,2,3,4)/t18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHQBKLTAVUXFF-FERBBOLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172762 | |

| Record name | Ruboxistaurin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192050-59-2 | |

| Record name | Ruboxistaurin mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192050592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruboxistaurin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUBOXISTAURIN MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V860VW8AO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。